molecular formula C22H45N3O2 B12709028 N,N'-(Iminodiethylene)bis(isononan-1-amide) CAS No. 94246-83-0

N,N'-(Iminodiethylene)bis(isononan-1-amide)

Cat. No.: B12709028
CAS No.: 94246-83-0
M. Wt: 383.6 g/mol
InChI Key: JJWSAGSKOWJSRH-UHFFFAOYSA-N
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Description

N,N'-(Iminodiethylene)bis(isononan-1-amide) is a bis-amide compound characterized by an iminodiethylene backbone (-CH₂-CH₂-NH-CH₂-CH₂-) linked to two isononanamide groups. Its molecular structure features branched alkyl chains (isononanyl) attached via amide bonds, which confer unique solubility, thermal stability, and surfactant-like properties.

Properties

CAS No.

94246-83-0

Molecular Formula

C22H45N3O2

Molecular Weight

383.6 g/mol

IUPAC Name

7-methyl-N-[2-[2-(7-methyloctanoylamino)ethylamino]ethyl]octanamide

InChI

InChI=1S/C22H45N3O2/c1-19(2)11-7-5-9-13-21(26)24-17-15-23-16-18-25-22(27)14-10-6-8-12-20(3)4/h19-20,23H,5-18H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

JJWSAGSKOWJSRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)NCCNCCNC(=O)CCCCCC(C)C

physical_description

Dry Powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethylene)bis(isononan-1-amide) typically involves the reaction of isononanoyl chloride with iminodiethyleneamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-(Iminodiethylene)bis(isononan-1-amide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminodiethylene)bis(isononan-1-amide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Iminodiethylene)bis(isononan-1-amide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Iminodiethylene)bis(isononan-1-amide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The iminodiethylene bridge allows for flexibility in binding, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-(Iminodiethylene)bis(isononan-1-amide) with structurally related bis-amide compounds, focusing on molecular features, physicochemical properties, and applications.

Compound Molecular Formula Molecular Weight Key Features Applications References
N,N'-(Iminodiethylene)bis(isononan-1-amide) Likely C₂₃H₄₅N₃O₂ ~407.6 g/mol Branched C₉ alkyl chains; moderate hydrophobicity; amide-based chelation sites Potential use in surfactants, lubricants, or MOF synthesis
N,N'-(Iminodiethylene)bisoctadecanamide C₄₀H₈₁N₃O₂ 636.09 g/mol Linear C₁₈ (stearamide) chains; high hydrophobicity; high melting point (~80–100°C) Industrial coatings, corrosion inhibitors, polymer stabilizers
N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate C₄₂H₇₇N₃O₄ 688.08 g/mol Unsaturated C₁₈ chains (linoleamide); acetate group enhances solubility Biomedical applications (e.g., drug delivery), surfactants
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) C₁₂H₂₅N₃O₄ 275.34 g/mol Hydroxyl groups increase polarity; water-soluble Chelating agents in catalysis, biodegradable materials
N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate C₃₄H₆₇N₃O₄ 629.93 g/mol C₁₄ (myristamide) chains; acetate functionalization Metal ion extraction, ionic liquids

Key Findings:

Alkyl Chain Impact: Longer, saturated chains (e.g., stearamide in ) enhance thermal stability and hydrophobicity, making them suitable for high-temperature applications. Branched chains (e.g., isononanyl in the target compound) reduce crystallinity, improving solubility in organic solvents . Unsaturated chains (e.g., linoleamide in ) introduce flexibility and lower melting points, beneficial for liquid-phase formulations.

Functional Group Influence :

  • Hydroxyl groups (e.g., in ) increase polarity and water solubility, enabling biomedical or catalytic uses.
  • Acetate groups (e.g., in ) enhance compatibility with polar solvents and ionic systems.

Applications :

  • Surfactants : Branched/unsaturated analogs (e.g., target compound, ) are ideal for emulsifiers due to balanced hydrophile-lipophile properties.
  • Metal Chelation : Compounds with amide/imine groups (e.g., ) act as ligands in MOFs or catalysts.
  • Biomedical : Water-soluble derivatives (e.g., ) show promise in drug delivery or biodegradable polymers.

Biological Activity

N,N'-(Iminodiethylene)bis(isononan-1-amide), also known as a bisamide compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for N,N'-(Iminodiethylene)bis(isononan-1-amide) is C22H45N3O2. The compound consists of two isononanamide groups linked by an iminodiethylene bridge, which enhances its lipophilicity and potentially its biological activity.

PropertyValue
Molecular FormulaC22H45N3O2
Molecular Weight373.62 g/mol
Melting PointNot available
SolubilityOrganic solvents

Antimicrobial Activity

Research has indicated that N,N'-(Iminodiethylene)bis(isononan-1-amide) exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising application in treating infections caused by resistant strains.

Anticancer Properties

In vitro studies have shown that N,N'-(Iminodiethylene)bis(isononan-1-amide) possesses anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cell lines, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of N,N'-(Iminodiethylene)bis(isononan-1-amide) against multi-drug resistant pathogens. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs). The findings indicated that the compound had potent activity against Staphylococcus aureus, with an MIC of 32 µg/mL, while showing moderate activity against E. coli.

Case Study 2: Cancer Cell Line Studies

In another study, researchers evaluated the cytotoxic effects of N,N'-(Iminodiethylene)bis(isononan-1-amide) on various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells exhibited increased levels of annexin V staining, indicating early apoptotic changes.

Discussion

The biological activity of N,N'-(Iminodiethylene)bis(isononan-1-amide) suggests its potential as a therapeutic agent in both antimicrobial and anticancer applications. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells highlights its versatility as a bioactive compound.

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